H1Pvat

Description

Structure

3D Structure

Properties

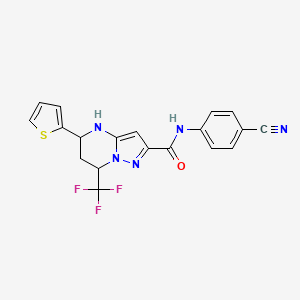

Molecular Formula |

C19H14F3N5OS |

|---|---|

Molecular Weight |

417.4 g/mol |

IUPAC Name |

N-(4-cyanophenyl)-5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |

InChI |

InChI=1S/C19H14F3N5OS/c20-19(21,22)16-8-13(15-2-1-7-29-15)25-17-9-14(26-27(16)17)18(28)24-12-5-3-11(10-23)4-6-12/h1-7,9,13,16,25H,8H2,(H,24,28) |

InChI Key |

FITXCLRWDSMQLY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NC3=CC=C(C=C3)C#N)C4=CC=CS4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Function of Histone H1 and Vascular Adhesion Protein-1 (VAP-1)

Introduction:

This technical guide provides a comprehensive overview of the functions, signaling pathways, and experimental methodologies related to two distinct proteins: Histone H1 and Vascular Adhesion Protein-1 (VAP-1). Initial database searches for "H1Pvat protein" did not yield a recognized protein with this designation, suggesting a potential variation in nomenclature or a novel protein not yet widely documented. The information presented herein is based on established research for Histone H1 and VAP-1, providing a valuable resource for researchers, scientists, and drug development professionals.

Part 1: Histone H1

Histone H1 is a linker histone protein that plays a crucial role in chromatin structure and gene regulation. It binds to the entry and exit sites of DNA wrapped around the nucleosome core, stabilizing higher-order chromatin structures.

Core Functions of Histone H1:

-

Chromatin Compaction: Histone H1 is fundamental in the compaction of chromatin, facilitating the transition from the "beads-on-a-string" nucleosomal fiber to more condensed structures. This compaction is essential for fitting the genome within the nucleus.

-

Gene Regulation: By influencing chromatin accessibility, Histone H1 can act as a general transcriptional repressor. Its presence can limit the access of transcription factors and RNA polymerase to DNA.

-

Dendritic Cell Maturation: Recent studies have shown that Histone H1 is involved in the maturation of dendritic cells (DCs). It can be translocated from the nucleus to the cytoplasm and released into the extracellular space upon DC activation.[1] Extracellular Histone H1 can then act as a signaling molecule.[1]

Histone H1 Signaling Pathway in Dendritic Cell Maturation:

Extracellular Histone H1 contributes to the maturation of dendritic cells by activating intracellular signaling cascades. Upon release, it can stimulate the up-regulation of Major Histocompatibility Complex (MHC) class II, as well as the co-stimulatory molecules CD80 and CD86 on the surface of DCs.[1] This process involves the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, specifically p38 and Extracellular-Regulated Kinase 1/2 (ERK1/2), and the activation of the NF-κB pathway through IκBα.[1]

References

Unraveling the Mystery of H1Pvat: A Compound Undisclosed in Public Scientific Literature

Efforts to compile a comprehensive technical guide on the discovery and history of the H1Pvat compound have revealed a significant challenge: the compound does not appear to be documented in publicly accessible scientific databases and literature. Despite extensive searches for "this compound," including its discovery, history, mechanism of action, and any associated clinical trials, no specific information or scholarly articles pertaining to a compound with this designation have been identified.

This lack of public information prevents the creation of the requested in-depth technical guide, which would include quantitative data, detailed experimental protocols, and visualizations of its signaling pathways. The name "this compound" may represent an internal project code, a novel but yet-to-be-published discovery, or a possible misspelling of a different compound.

For researchers, scientists, and drug development professionals seeking information on a specific compound, the absence of public data can be a significant hurdle. Scientific progress relies on the dissemination and peer review of research findings. When a compound is not mentioned in patents, clinical trial registries, or scientific publications, it remains outside the sphere of collective scientific knowledge.

Without any foundational data on this compound, it is not possible to provide the following key elements of the requested technical guide:

-

Quantitative Data: Summaries of efficacy, toxicity, pharmacokinetic, and pharmacodynamic data are unavailable.

-

Experimental Protocols: Methodologies for synthesis, key assays, and mechanism of action studies cannot be detailed.

-

Signaling Pathways and Visualizations: The molecular targets and signaling cascades modulated by this compound are unknown, precluding the creation of any diagrams.

Should "this compound" be an internal or pre-publication name, the information may become available at a later date through scientific conferences, publications, or patent applications. Researchers with a specific interest in this compound are encouraged to consult internal documentation if applicable or await its potential disclosure to the broader scientific community.

An In-depth Technical Guide on the Core Mechanism of Action of Pitavastatin in Cellular Pathways

An in-depth analysis of the scientific literature reveals no direct information on a molecule or mechanism specifically termed "H1Pvat." This suggests that "this compound" may be a novel, yet-to-be-published designation, a proprietary name, or a potential typographical error.

However, the initial search results provided insights into various signaling pathways and molecules. Among these, the mechanism of action of Pitavastatin in regulating gene expression through a specific signaling cascade was detailed, offering a relevant and well-documented alternative topic for a technical guide. This guide will focus on the cellular pathways affected by Pitavastatin, adhering to the user's specified format for data presentation, experimental protocols, and visualizations.

Audience: Researchers, scientists, and drug development professionals.

Core Focus: The signaling cascade initiated by Pitavastatin leading to the expression of Paraoxonase 1 (PON1).

Introduction

Pitavastatin is a member of the statin class of drugs, which are 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors. While its primary clinical application is the reduction of low-density lipoprotein (LDL) cholesterol, Pitavastatin exhibits pleiotropic effects that extend beyond its lipid-lowering capabilities. One such effect is the induction of human serum paraoxonase (PON1), an enzyme that plays a crucial role in inhibiting the oxidative modification of LDL, a key event in the pathogenesis of atherosclerosis. This guide elucidates the molecular mechanism by which Pitavastatin upregulates PON1 expression in Huh7 cells, focusing on the p44/42 mitogen-activated protein kinase (MAPK) signaling cascade.[1]

Core Signaling Pathway: Pitavastatin-Induced PON1 Expression

Pitavastatin initiates a signaling cascade that culminates in the increased transcription of the PON1 gene. This process is mediated through the activation of the p44/42 MAPK pathway, also known as the Extracellular signal-regulated kinase (ERK) pathway.[1]

The key molecular events are as follows:

-

Activation of p44/42 MAPK: Pitavastatin treatment leads to the phosphorylation of p44/42 MAPK, thereby activating it.[1]

-

Activation of Transcription Factors: The activated p44/42 MAPK, in turn, is suggested to influence the phosphorylation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2) and the binding of Specificity Protein 1 (Sp1) to the PON1 gene promoter.[1]

-

Increased PON1 Transcription: The enhanced binding of these transcription factors to the promoter region of the PON1 gene leads to an increase in its transcription, resulting in higher levels of PON1 protein expression.[1]

Quantitative Data Summary

The following table summarizes the quantitative findings from the study on the effects of Pitavastatin on PON1 expression and the associated signaling pathway in Huh7 cells.[1]

| Parameter | Treatment | Observation | Inhibitor Effect (PD98059) |

| PON1 Promoter Activity | Pitavastatin | Increased | Attenuated |

| Sp1-PON1 DNA Complex | Pitavastatin | Increased | Attenuated |

| p44/42 MAPK Phosphorylation | Pitavastatin | Increased | Not Applicable |

| PON1 Protein Expression | Pitavastatin | Increased | Not Applicable |

Key Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for reproducing and building upon these findings.

Cell Culture and Treatment

-

Cell Line: Huh7 cells (human hepatoma cell line).

-

Culture Conditions: Cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are treated with Pitavastatin at various concentrations and for different time points. A specific inhibitor of the p44/42 MAPK pathway, PD98059, is used to confirm the pathway's involvement.

Promoter Activity Assay (Luciferase Assay)

-

Construct Preparation: A DNA construct containing the PON1 gene promoter region linked to a luciferase reporter gene is prepared.

-

Transfection: Huh7 cells are transfected with the reporter construct.

-

Treatment: Transfected cells are treated with Pitavastatin with or without PD98059.

-

Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a luminometer. The activity is normalized to a co-transfected control plasmid (e.g., β-galactosidase).

Electrophoretic Mobility Shift Assay (EMSA)

-

Nuclear Extract Preparation: Nuclear extracts are prepared from Huh7 cells treated with Pitavastatin.

-

Probe Labeling: A DNA probe corresponding to the Sp1 binding site in the PON1 promoter is labeled with a radioactive or fluorescent tag.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts.

-

Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Detection: The gel is dried and exposed to X-ray film or imaged to visualize the bands corresponding to the Sp1-PON1 DNA complex.

Western Blotting for Protein Expression and Phosphorylation

-

Protein Extraction: Whole-cell lysates are prepared from treated and untreated Huh7 cells.

-

SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total p44/42 MAPK, phosphorylated p44/42 MAPK, and PON1.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

References

Structural and Functional Overview of hVAP-1

An in-depth analysis of the structural biology of human Vascular Adhesion Protein-1 (hVAP-1) is presented in this technical guide. Due to the absence of "H1Pvat protein" in the current scientific literature, this document focuses on hVAP-1, a protein with significant structural data available and a name that could potentially be misconstrued as "this compound". This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the protein's structure, the experimental procedures used to elucidate it, and its known signaling associations.

Human Vascular Adhesion Protein-1 (hVAP-1) is a dimeric, membrane-bound glycoprotein that plays a crucial role in the inflammatory response by mediating the extravasation of lymphocytes from the bloodstream into peripheral tissues.[1] Initially identified as an adhesion molecule, the cloning of its cDNA revealed it to be a member of the semicarbazide-sensitive amine oxidase/copper-containing amine oxidase (SSAO/CAO) family of enzymes.[1] As such, hVAP-1 exhibits dual functions: as an adhesion protein and as an enzyme that converts primary amines to their corresponding aldehydes, producing hydrogen peroxide and ammonia in the process.[1]

The protein is a 180-kDa homodimer, with each monomer comprising a short N-terminal cytoplasmic tail, a single transmembrane domain, and a large extracellular domain.[1] A soluble form of hVAP-1, likely resulting from proteolytic cleavage of the membrane-bound form, has also been identified in human serum.[1]

Quantitative Structural Data

The crystal structure of the extracellular domain of hVAP-1 has been solved, providing valuable insights into its function. The key quantitative data from the crystallographic analysis are summarized in the table below.

| Parameter | Value | Reference |

| Resolution | 2.9 Å | [1] |

| R-factor | 24.1% | [1] |

| R-free | 26.6% | [1] |

| Molecular Weight | 180 kDa (dimer) | [1] |

| Monomer Composition | Residues 55-761 | [1] |

| RMSD (Cα-atoms between monomers) | 0.38 Å | [1] |

| Domain Structure | D2 (residues 55-169), D3 (residues 170-300), D4 (residues 301-761) | [1] |

| Metal Cofactors per Monomer | 1 Copper (Cu), 2 Calcium (Ca) | [1] |

| Predicted N-glycosylation Sites | 6 | [1] |

Experimental Protocols: Crystallization and Structure Determination of hVAP-1

The determination of the three-dimensional structure of hVAP-1 was achieved through X-ray crystallography. The general experimental workflow for such a process is outlined below.

Protein Expression and Purification

-

Gene Cloning and Expression: The cDNA encoding the extracellular domain of human VAP-1 is cloned into a suitable expression vector (e.g., a baculovirus vector for expression in insect cells, which allows for proper post-translational modifications like glycosylation).

-

Cell Culture and Protein Production: The recombinant vector is used to transfect an appropriate host cell line (e.g., Sf9 insect cells). The cells are cultured in large-scale bioreactors to generate a sufficient quantity of the protein.

-

Purification: The secreted extracellular domain of hVAP-1 is purified from the cell culture medium using a series of chromatographic techniques. This typically involves an initial affinity chromatography step, followed by ion-exchange and size-exclusion chromatography to achieve high purity.

Crystallization

-

Crystal Screening: The purified hVAP-1 protein is concentrated to an optimal concentration (e.g., 5-15 mg/mL). A high-throughput screening approach is employed, where the protein solution is mixed with a wide array of crystallization cocktails (containing different salts, buffers, and precipitants) in multi-well plates. The sitting-drop or hanging-drop vapor diffusion method is commonly used.

-

Crystal Optimization: Initial "hits" from the screening process (small, poorly formed crystals) are optimized by systematically varying the concentrations of the protein and the components of the crystallization cocktail, as well as the temperature. This aims to produce larger, well-diffracting single crystals.

Data Collection and Structure Determination

-

X-ray Diffraction: The optimized crystals are cryo-protected and flash-cooled in liquid nitrogen. They are then mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction patterns are recorded on a detector.

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

-

Phase Determination: The "phase problem" is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing techniques (e.g., single- or multiple-wavelength anomalous dispersion).

-

Model Building and Refinement: An initial atomic model of the protein is built into the electron density map. This model is then refined iteratively, alternating between manual adjustments in a molecular graphics program and automated refinement against the experimental data. The R-factor and R-free are used to monitor the quality of the refined model.

Visualizations

Experimental Workflow for hVAP-1 Structure Determination

Caption: Experimental workflow for determining the crystal structure of hVAP-1.

hVAP-1 Signaling in Inflammation

The enzymatic activity of hVAP-1 is linked to its adhesive function and plays a role in inflammatory signaling. The production of hydrogen peroxide (H₂O₂) by hVAP-1 can act as a signaling molecule, influencing downstream pathways.

Caption: Simplified signaling cascade initiated by hVAP-1 enzymatic activity.

Conclusion

The structural and functional characterization of human Vascular Adhesion Protein-1 has provided significant insights into its role in inflammation. As a dual-function molecule, it presents an interesting target for the development of novel anti-inflammatory therapeutics. The detailed structural information available allows for rational drug design approaches aimed at modulating its adhesive or enzymatic activities. Further research into the downstream signaling consequences of hVAP-1 activity will continue to enhance our understanding of its role in both health and disease.

References

An In-depth Technical Guide to the Role of Histone H1 in Signal Transduction Cascades

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially identified as a fundamental structural component of chromatin, the linker histone H1 is now recognized as a dynamic regulator of cellular processes through its intricate involvement in signal transduction cascades. The post-translational modifications (PTMs) of histone H1, particularly phosphorylation and dephosphorylation, serve as critical signaling hubs that integrate extracellular and intracellular cues to modulate chromatin structure, gene expression, and cellular fate. This technical guide provides a comprehensive overview of the role of histone H1 in signaling, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved. Although the term "H1Pvat" was initially queried, our extensive analysis of scientific literature indicates that this is likely a typographical error and the intended subject is the widely studied Histone H1.

Core Concepts in Histone H1-Mediated Signal Transduction

Histone H1's primary role in signal transduction is orchestrated by a variety of kinases and phosphatases that respond to specific cellular signals. These modifications predominantly occur on the N- and C-terminal tails of the H1 protein, influencing its interaction with DNA, nucleosomes, and other chromatin-associated proteins.

Key Signaling Events Involving Histone H1:

-

Cell Cycle Progression: Histone H1 phosphorylation is intricately linked to the cell cycle, with phosphorylation levels increasing as cells progress from G1 to S phase and peaking during mitosis.[1][2] This process, primarily mediated by Cyclin-Dependent Kinases (CDKs), is thought to facilitate chromatin condensation and decondensation necessary for DNA replication and chromosome segregation.[1][3]

-

DNA Damage Response (DDR): In response to genotoxic stress, such as ionizing radiation (IR), histone H1 undergoes rapid dephosphorylation.[4][5][6] This event is a key component of the DNA damage signaling network and is dependent on the Ataxia-Telangiectasia Mutated (ATM) kinase.[4][5][6] This dephosphorylation is believed to "reset" chromatin to a state that is more permissive for DNA repair processes.[4]

-

Transcriptional Regulation: Phosphorylation of histone H1 can modulate the transcription of specific genes. For instance, CDK2-mediated phosphorylation of histone H1 is a prerequisite for glucocorticoid receptor-mediated chromatin remodeling and activation of the mouse mammary tumor virus (MMTV) promoter.[7]

-

Cellular Differentiation and Apoptosis: The phosphorylation status of histone H1 is also implicated in cellular differentiation and programmed cell death.[2]

Quantitative Analysis of Histone H1 Phosphorylation

The dynamic nature of histone H1 phosphorylation necessitates quantitative approaches to fully understand its role in signaling. Mass spectrometry has emerged as a powerful tool for identifying and quantifying specific phosphorylation sites on different H1 variants.

Table 1: Relative Abundance of Histone H1.4 Phosphoforms During the Cell Cycle in MDA-MB-231 Cells

| Phosphorylation Site(s) | S Phase Abundance (%) | M Phase Abundance (%) |

| Unphosphorylated | 75 | 20 |

| S172ph | 15 | 10 |

| S187ph | 5 | 15 |

| S172ph + S187ph | 3 | 25 |

| T18ph + S172ph + S187ph | 1 | 15 |

| T146ph + S172ph + S187ph | <1 | 10 |

| T154ph + S172ph + S187ph | <1 | 5 |

Data adapted from quantitative mass spectrometry analysis. The percentages represent the relative abundance of each phosphoform for the H1.4 variant.[8]

Table 2: CDK2-Associated Kinase Activity on Histone H1 Substrate in Different Cell Lines

| Cell Line | Relative CDK2 Activity (Fold Change vs. WI-38) |

| WI-38 (Normal Human Fibroblasts) | 1 |

| WI-38 VA (SV40-Transformed) | 4 |

| HeLa (Cervical Cancer) | 7 |

Data adapted from in vitro kinase assays using purified histone H1 as a substrate.[9]

Key Signaling Pathways Involving Histone H1

ATM-Dependent Dephosphorylation in the DNA Damage Response

Upon induction of DNA double-strand breaks by ionizing radiation, the ATM kinase is activated. This initiates a signaling cascade that leads to the dephosphorylation of histone H1. This pathway is crucial for cell cycle arrest and the recruitment of DNA repair machinery.

Cell Cycle-Dependent Phosphorylation by CDKs

Throughout the cell cycle, the activity of various cyclin-CDK complexes fluctuates, leading to dynamic changes in histone H1 phosphorylation. This process is essential for modulating chromatin structure to allow for DNA replication and mitosis.

Experimental Protocols

In Vitro Kinase Assay for Histone H1 Phosphorylation by CDK2/Cyclin A

This protocol is for measuring the activity of CDK2/cyclin A on a histone H1 substrate using a radioactive assay.

Materials:

-

Purified active CDK2/cyclin A complex

-

Purified histone H1 (from calf thymus)

-

5X Assay Dilution Buffer (ADB): 40 mM MOPS pH 7.0, 1 mM EDTA

-

[γ-³²P]ATP

-

75 mM MgCl₂, 500 µM cold ATP in 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol

-

P81 phosphocellulose paper squares (2 cm x 2 cm)

-

0.75% Phosphoric acid

-

Acetone

-

Scintillation vials and cocktail

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction:

-

5 µL of 5X ADB

-

5 µL of Histone H1 stock solution (0.5 mg/mL in 1X ADB for a final concentration of 0.1 mg/mL)

-

2.5 µL of diluted active CDK2/cyclin A (e.g., 100 ng)

-

2.5 µL of sterile distilled water

-

-

Initiate the reaction by adding 10 µL of the diluted [γ-³²P]ATP solution.

-

Incubate the reaction for 10 minutes at 30°C with constant agitation.

-

Stop the reaction by spotting 20 µL of the reaction mixture onto the center of a P81 paper square.

-

Allow the paper to air dry for 30 seconds.

-

Wash the P81 squares three times for 5 minutes each in a beaker containing 0.75% phosphoric acid with gentle stirring.

-

Perform one final wash with acetone for 5 minutes.

-

Air dry the P81 squares.

-

Transfer each square to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Include negative controls with no enzyme and no substrate to determine background radiation.

This protocol is adapted from a commercially available histone H1 kinase assay.[10]

Immunoblotting for Phosphorylated Histone H1

This protocol describes the detection of phosphorylated histone H1 from cell lysates by Western blotting.

Materials:

-

Cell lysate (prepared in lysis buffer containing protease and phosphatase inhibitors)

-

2x SDS-PAGE sample buffer

-

Bis-Tris or Tris-Glycine polyacrylamide gels (high percentage, e.g., 10-12%)

-

PVDF membrane (0.2 µm pore size)

-

Transfer buffer

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)

-

Primary antibody specific for the phosphorylated form of histone H1 (e.g., anti-phospho-Histone H1)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents

Procedure:

-

Prepare protein samples by mixing cell lysate with an equal volume of 2x SDS-PAGE sample buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load the samples onto a high-percentage SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Verify the transfer efficiency by Ponceau S staining.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

-

Visualize the signal using a chemiluminescence imaging system.

This protocol is a generalized procedure for immunoblotting of phosphorylated proteins and histones.[11][12]

Histone H1 Phosphatase Activity Assay

This protocol provides a method for measuring the activity of phosphatases that dephosphorylate histone H1.

Materials:

-

³²P-labeled phosphorylated histone H1 substrate (prepared using an in vitro kinase assay as described above and purified to remove free ATP)

-

Cell or tissue extract containing phosphatase activity

-

Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

-

Trichloroacetic acid (TCA)

-

Ammonium molybdate

-

Isobutanol/benzene (1:1)

Procedure:

-

Prepare the phosphatase reaction mixture in a microcentrifuge tube. For a 50 µL reaction:

-

25 µL of 2X phosphatase assay buffer

-

5 µL of cell/tissue extract

-

10 µL of sterile distilled water

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the ³²P-labeled phosphorylated histone H1 substrate.

-

Incubate at 30°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding 100 µL of 20% TCA.

-

Centrifuge at 12,000 x g for 5 minutes to pellet the protein.

-

To quantify the released inorganic phosphate (³²Pi), take an aliquot of the supernatant and add ammonium molybdate and isobutanol/benzene.

-

Vortex and separate the phases. The phosphomolybdate complex will be in the organic phase.

-

Measure the radioactivity in an aliquot of the organic phase using a scintillation counter.

This is a generalized protocol for a phosphatase assay. Specific conditions may need to be optimized.[13]

Conclusion and Future Directions

Histone H1 is a critical node in cellular signaling networks, translating external and internal stimuli into changes in chromatin architecture and gene expression. The phosphorylation and dephosphorylation of histone H1 are key events in the regulation of fundamental cellular processes, including cell cycle progression and the DNA damage response. The quantitative data and detailed protocols provided in this guide offer a framework for researchers to investigate the intricate roles of histone H1 in these pathways.

Future research will likely focus on elucidating the specific functions of different histone H1 variants and their unique PTMs in various cellular contexts. The development of more sophisticated mass spectrometry techniques and specific antibodies will be crucial for dissecting the complex interplay of histone H1 modifications and their impact on health and disease. For drug development professionals, a deeper understanding of the kinases and phosphatases that regulate histone H1 modifications may unveil novel therapeutic targets for a range of diseases, including cancer.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The Highest Density of Phosphorylated Histone H1 Appeared in Prophase and Prometaphase in Parallel with Reduced H3K9me3, and HDAC1 Depletion Increased H1.2/H1.3 and H1.4 Serine 38 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Histone H1 dephosphorylation is mediated through a radiation-induced signal transduction pathway dependent on ATM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histone H1 and H3 dephosphorylation are differentially regulated by radiation-induced signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histone H1 Phosphorylation by Cdk2 Selectively Modulates Mouse Mammary Tumor Virus Transcription through Chromatin Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Mass Spectrometry Reveals that Intact Histone H1 Phosphorylations are Variant Specific and Exhibit Single Molecule Hierarchical Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Dynamic Mobility of Histone H1 Is Regulated by Cyclin/CDK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 12. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 13. Histone H1 phosphorylated by protein kinase C is a selective substrate for the assay of protein phosphatase 2A in the presence of phosphatase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Identifying H1Pvat homologs in different species

An In-Depth Technical Guide to Identifying Heterochromatin Protein 1 (HP1) Homologs in Different Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterochromatin Protein 1 (HP1) is a family of highly conserved non-histone chromosomal proteins crucial for the formation and maintenance of heterochromatin, the condensed and transcriptionally silent state of chromatin.[1] These proteins play a pivotal role in various nuclear processes, including gene silencing, DNA repair, telomere maintenance, and chromosome segregation.[2][3] The HP1 family is characterized by two conserved domains: an N-terminal chromodomain that binds to histone H3 methylated at lysine 9 (H3K9me), and a C-terminal chromoshadow domain that facilitates dimerization and interaction with other proteins.[1][3]

Given their central role in epigenetic regulation, identifying and characterizing HP1 homologs across different species is of significant interest for basic research and drug development. Understanding the conservation and divergence of HP1 function can provide insights into disease mechanisms and potential therapeutic targets. This guide provides a comprehensive overview of the computational and experimental methodologies for identifying and validating HP1 homologs.

Data Presentation: Known HP1 Homologs

The following table summarizes key information about HP1 homologs in various model organisms. This data provides a starting point for comparative studies.

| Species | Gene Symbol | Protein Name | UniProt ID | NCBI Gene ID | Key Functions |

| Homo sapiens | CBX5 | HP1α | P45973 | 23468 | Heterochromatin formation, gene silencing, DNA repair.[4] |

| Homo sapiens | CBX1 | HP1β | P83916 | 10951 | Heterochromatin formation, gene silencing.[4] |

| Homo sapiens | CBX3 | HP1γ | Q13185 | 11335 | Found in both heterochromatin and euchromatin, involved in transcriptional elongation.[1][4] |

| Drosophila melanogaster | Su(var)205 | HP1a | P05205 | 34749 | Key regulator of heterochromatic silencing.[5] |

| Drosophila melanogaster | HP1b | Q9VBP5 | 36329 | Differential localization and function compared to HP1a.[6] | |

| Drosophila melanogaster | HP1c | Q9V6C4 | 39869 | Positive regulator of transcription.[6] | |

| Schizosaccharomyces pombe | swi6 | Swi6 | P40986 | 2542981 | Heterochromatin formation and gene silencing.[3] |

| Schizosaccharomyces pombe | chp2 | Chp2 | O13702 | 2540027 | Involved in gene silencing via interaction with the SHREC complex.[3] |

| Arabidopsis thaliana | LHP1/TFL2 | Like Heterochromatin Protein 1 | Q9S8N4 | 835261 | Represses gene expression in euchromatin.[4][7] |

| Bombyx mori | BmHP1a | Q5DL21 | 101738734 | Transcriptional repression.[7] | |

| Bombyx mori | BmHP1b | A7LIV8 | 101738713 | Functional data limited.[7] | |

| Bombyx mori | BmHP1c | A0A0B7V8X9 | 101738760 | Stronger transcriptional repression activity than BmHP1a.[7] |

Methodologies for Homolog Identification and Validation

Identifying and validating homologs is a multi-step process that begins with computational analysis and is often followed by experimental verification.

Part 1: Computational Identification of Putative Homologs

The initial step involves using bioinformatics tools to search sequence databases for proteins with significant similarity to a known HP1 sequence.

-

Obtain Query Sequence: Retrieve the amino acid sequence of a known HP1 protein (e.g., human HP1α, UniProt ID: P45973) from a protein database like UniProt or NCBI.[8]

-

Select Bioinformatics Tool: The Basic Local Alignment Search Tool (BLAST) is the most common starting point for finding homologous sequences.[8][9] For more distant homologs, profile-based methods like PSI-BLAST or HMMER can be more sensitive.[10][11]

-

Perform BLASTp Search:

-

Navigate to the NCBI BLASTp suite.

-

Paste the HP1 amino acid sequence into the query box.

-

Select the target database. The non-redundant protein sequences (nr) database is comprehensive.

-

Optionally, limit the search to a specific organism or taxonomic group.

-

Execute the search.[12]

-

-

Analyze Results:

-

E-value (Expect value): This is the most critical statistic. A lower E-value (closer to zero) indicates a more significant match. E-values less than 1e-5 are generally considered strong evidence of homology.

-

Percent Identity: This indicates the percentage of identical amino acids between the query and the subject sequence.

-

Query Coverage: This shows how much of the query sequence aligns with the subject sequence.

-

Reciprocal Best Hits: To increase confidence in orthology, perform a reciprocal BLAST search. Take the top hit from your initial search and use it as the query against the original organism's proteome. If the top hit is the original query protein, it is considered a reciprocal best hit, strengthening the ortholog prediction.[13]

-

-

Multiple Sequence Alignment (MSA):

Bioinformatics workflow for identifying putative HP1 homologs.

Part 2: Experimental Validation of Homologs

Once a putative homolog is identified computationally, its expression and function should be validated experimentally.

This technique is used to confirm the expression and size of the putative HP1 homolog in the target species.

-

Antibody Selection: Obtain or generate an antibody that specifically recognizes the putative HP1 homolog. If a specific antibody is not available, an antibody against a conserved epitope of HP1 from a related species may be used.

-

Protein Extraction: Lyse cells or tissues from the target organism to extract total protein.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the HP1 homolog.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (chemiluminescence or colorimetric). The presence of a band at the expected molecular weight confirms the expression of the protein.

This method is used to verify that the putative HP1 homolog interacts with known HP1 binding partners, suggesting functional conservation. A key interaction for HP1 is with histone H3 methylated at lysine 9 (H3K9me3).

-

Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.

-

Pre-clearing: Incubate the lysate with control beads (e.g., Protein A/G agarose) to remove proteins that bind non-specifically.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the putative HP1 homolog.

-

Immune Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Analysis by Western Blot: Analyze the eluted proteins by Western blotting using an antibody against a known interactor (e.g., an antibody specific for H3K9me3). A positive signal indicates that the putative homolog interacts with the known binding partner.

Experimental workflow for the validation of putative HP1 homologs.

HP1 Signaling and Heterochromatin Formation

A primary function of HP1 is its role in establishing and spreading heterochromatin. This process is initiated by the methylation of histone H3 on lysine 9.

The classical model for HP1-mediated heterochromatin formation involves a positive feedback loop.[1] First, a histone methyltransferase like SUV39H1 methylates H3K9.[1] The chromodomain of HP1 then recognizes and binds to this H3K9me mark.[3] Once bound, HP1 can recruit more SUV39H1 through its chromoshadow domain, leading to the methylation of adjacent nucleosomes. This cycle of methylation and HP1 binding propagates along the chromatin fiber, leading to the formation of a condensed and stable heterochromatin domain.[1]

References

- 1. epigenie.com [epigenie.com]

- 2. Unravelling HP1 functions: post-transcriptional regulation of stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HP1: Heterochromatin binding proteins working the genome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterochromatin protein 1 - Wikipedia [en.wikipedia.org]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Comparison of three heterochromatin protein 1 homologs in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of a Novel Heterochromatin Protein 1 Homolog “HP1c” in the Silkworm, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Homology [molbiol-tools.ca]

- 10. Bioinformatics Tools | UoP Bioinformatics Group [uopbioinformatics.github.io]

- 11. SOPs/homologous – BaRC Wiki [barcwiki.wi.mit.edu]

- 12. LabXchange [labxchange.org]

- 13. academic.oup.com [academic.oup.com]

The Dual Life of Heterochromatin Protein 1: An In-Depth Technical Guide to its Interactions with DNA and RNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterochromatin Protein 1 (HP1) is a highly conserved, non-histone chromosomal protein that plays a pivotal role in the regulation of gene expression. Initially characterized as a key component of compact, transcriptionally silent heterochromatin, a growing body of evidence reveals a more nuanced and multifaceted role for HP1. Beyond its canonical function in chromatin organization through binding to methylated histones, HP1 exhibits a dynamic and functionally significant interaction with RNA molecules. This technical guide provides a comprehensive overview of the current understanding of HP1's dual interaction with both the genome and the transcriptome, with a focus on the molecular mechanisms, experimental methodologies to study these interactions, and the signaling pathways in which they operate.

I. HP1 Interaction with Chromatin (Indirect DNA Interaction)

HP1 proteins do not bind directly to DNA in a sequence-specific manner. Instead, their association with chromatin is primarily mediated by the recognition of post-translational modifications on histone tails, particularly the di- and tri-methylation of lysine 9 on histone H3 (H3K9me2/3). This interaction is crucial for the establishment and maintenance of heterochromatin.

The HP1 protein family in mammals comprises three main isoforms: HP1α, HP1β, and HP1γ, each with distinct localization patterns and functions. All isoforms share a characteristic structure consisting of an N-terminal chromodomain (CD), a C-terminal chromoshadow domain (CSD), and a flexible hinge region connecting them. The chromodomain is responsible for recognizing and binding to the H3K9me2/3 mark.

Quantitative Data on HP1-Chromatin Interaction

The binding affinity of the HP1 chromodomain for H3K9me2/3 has been quantified in several studies, revealing a moderately strong interaction.

| HP1 Isoform | Ligand | Dissociation Constant (Kd) | Method | Reference |

| HP1α | H3K9me3 peptide | ~1-10 µM | Isothermal Titration Calorimetry (ITC) | [1] |

| HP1β | H3K9me3 peptide | ~1-10 µM | Isothermal Titration Calorimetry (ITC) | [1] |

| HP1γ | H3K9me3 peptide | ~1-10 µM | Isothermal Titration Calorimetry (ITC) | [1] |

| HP1 (general) | Methylated H3 peptides | ~5 x 10⁻⁶ M | Not specified | [2] |

II. HP1 Interaction with RNA

A growing body of research has established that HP1 proteins are also RNA-binding proteins, adding another layer of complexity to their regulatory functions. This interaction is primarily mediated by the flexible hinge region of HP1. The binding of HP1 to RNA is implicated in a variety of cellular processes including transcriptional regulation, co-transcriptional splicing, and RNA decay.

HP1 has been shown to interact with a range of RNA species, including non-coding RNAs (ncRNAs) transcribed from heterochromatic regions and the nascent transcripts of actively transcribed genes in euchromatin.

Quantitative Data on HP1-RNA Interaction and Functional Outcomes

While direct and specific high-affinity binding constants for HP1 and individual RNA molecules are still being extensively researched, functional genomics data from knockdown experiments provide quantitative insights into the consequences of disrupting HP1-RNA interactions.

| Experiment Type | Organism/Cell Line | Key Quantitative Findings | Reference |

| HP1 Knockdown + RNA-Seq | Drosophila | Widespread up- and down-regulation of target genes, with a large number of misregulated genes shared across knockdowns of different HP1 paralogs. | [3] |

| HP1 Knockdown + ChIP-Seq | Drosophila embryos | Reduction of HP1 ChIP-seq signal at pericentromeric regions and along chromosome arms. | [4] |

| HP1 Knockdown (general) | Eyprepocnemis plorans (grasshopper) | Decreased expression of the Bub1 gene; no significant change in NOR activity, rRNA, and Hsp70 gene expression. | [5] |

III. Key Signaling and Functional Pathways

The dual binding capability of HP1 to both chromatin and RNA allows it to act as a crucial adapter molecule in several signaling and regulatory pathways.

A. Heterochromatic Gene Silencing via RNAi in Fission Yeast

In Schizosaccharomyces pombe, the HP1 homolog Swi6 plays a central role in a well-defined pathway that links heterochromatic transcripts to the RNA interference (RNAi) machinery to enforce gene silencing.[6]

Caption: HP1-mediated heterochromatic silencing pathway in S. pombe.

B. Regulation of RNA Decay

HP1 can mediate the degradation of heterochromatic transcripts, preventing their accumulation and potential deleterious effects. This process involves HP1 binding to nascent RNA and escorting it to the RNA degradation machinery.[7][8]

Caption: HP1-mediated decay of heterochromatic RNA.

C. Co-transcriptional Splicing Regulation

HP1γ has been shown to bind to intronic repetitive motifs in pre-mRNAs, promoting co-transcriptional processing and alternative splicing. This suggests a role for HP1 in ensuring the fidelity and regulation of splicing.[9]

Caption: Workflow for HP1γ's role in co-transcriptional splicing.

IV. Experimental Protocols

Investigating the interactions of HP1 with DNA and RNA requires specialized molecular biology techniques. The two most powerful and commonly used methods are Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) for DNA interactions and RNA Immunoprecipitation followed by sequencing (RIP-seq) for RNA interactions.

A. Detailed Protocol for HP1 ChIP-seq

ChIP-seq is used to identify the genome-wide binding sites of a protein of interest. For HP1, this technique maps its location on chromatin, which is indirectly associated with specific DNA sequences.

Objective: To map the genomic regions associated with HP1.

Materials:

-

Cells or tissues of interest

-

Formaldehyde (16% solution)

-

Glycine (1.25 M)

-

PBS (phosphate-buffered saline)

-

Lysis buffers (e.g., RIPA buffer with protease inhibitors)

-

Sonicator (e.g., Bioruptor) or micrococcal nuclease (MNase)

-

ChIP-validated anti-HP1 antibody (specific to the isoform of interest)

-

Control IgG antibody (from the same species as the anti-HP1 antibody)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

qPCR reagents

-

NGS library preparation kit

Procedure:

-

Cross-linking:

-

Harvest cells and wash with PBS.

-

Resuspend cells in PBS and add formaldehyde to a final concentration of 1%.

-

Incubate for 10 minutes at room temperature with gentle rotation to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

-

Wash cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Isolate the nuclei.

-

Resuspend the nuclear pellet in a shearing buffer (e.g., RIPA buffer).

-

Shear the chromatin to an average size of 200-600 bp using sonication. Optimization of sonication conditions is critical.[10] Alternatively, use MNase digestion for enzymatic fragmentation.

-

Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C.

-

Set aside a small aliquot of the pre-cleared chromatin as "input" control.

-

Incubate the remaining chromatin with the anti-HP1 antibody and a control IgG antibody overnight at 4°C with rotation.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.

-

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.[10]

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads using an elution buffer.

-

Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.

-

Treat the samples with RNase A and then Proteinase K to degrade RNA and proteins, respectively.[10]

-

-

DNA Purification and Quality Control:

-

Purify the DNA using a standard DNA purification kit.

-

Quantify the immunoprecipitated DNA.

-

Perform qPCR on known target and non-target loci to validate the enrichment before proceeding to sequencing.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from the ChIP and input DNA according to the manufacturer's protocol.

-

Perform high-throughput sequencing.

-

B. Detailed Protocol for HP1 RIP-seq

RIP-seq is employed to identify the portfolio of RNA molecules that are physically associated with a specific RNA-binding protein, in this case, HP1.

Objective: To identify the RNAs that interact with HP1.

Materials:

-

Cells or tissues of interest

-

PBS

-

Nuclear isolation buffer

-

RIP buffer (containing RNase inhibitors)

-

Anti-HP1 antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

DNase I

-

Proteinase K

-

RNA purification kit (e.g., TRIzol)

-

Reverse transcription reagents

-

qPCR reagents

-

NGS library preparation kit for RNA

Procedure:

-

Cell Harvesting and Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Isolate nuclei using a nuclear isolation buffer.

-

Lyse the nuclei in RIP buffer containing RNase and protease inhibitors.[11]

-

-

Immunoprecipitation:

-

Centrifuge the lysate to pellet debris and collect the supernatant.

-

Pre-clear the nuclear lysate with Protein A/G beads.

-

Set aside an aliquot of the pre-cleared lysate as "input" control.

-

Incubate the lysate with the anti-HP1 antibody or control IgG overnight at 4°C.[11]

-

Add Protein A/G magnetic beads to capture the antibody-protein-RNA complexes and incubate for 2-4 hours at 4°C.

-

Wash the beads multiple times with RIP buffer to remove non-specific interactions.

-

-

RNA Elution and Purification:

-

Resuspend the beads in RIP buffer and treat with Proteinase K to digest the protein and release the RNA.

-

Purify the RNA from the immunoprecipitated samples and the input sample using an RNA purification kit.

-

Treat the purified RNA with DNase I to remove any contaminating DNA.

-

-

Quality Control and Analysis:

-

Assess the integrity and quantity of the purified RNA.

-

Perform reverse transcription followed by qPCR for known target RNAs to validate the enrichment.

-

-

Library Preparation and Sequencing:

-

Prepare RNA-seq libraries from the RIP and input RNA samples.

-

Perform high-throughput sequencing.

-

V. Conclusion and Future Directions

The study of Heterochromatin Protein 1 has evolved from its initial discovery as a static component of silent chromatin to its current recognition as a dynamic regulator of both chromatin structure and RNA metabolism. Its ability to interact with both methylated histones and various RNA species places it at a critical nexus of gene regulation. The quantitative data, while still emerging for RNA interactions, combined with powerful experimental techniques like ChIP-seq and RIP-seq, are continually refining our understanding of the signaling pathways and molecular mechanisms governed by HP1.

For drug development professionals, the multifaceted nature of HP1 presents both challenges and opportunities. Targeting the specific interactions of HP1 isoforms, particularly their RNA-binding activities, could offer novel therapeutic avenues for diseases characterized by epigenetic and transcriptional dysregulation, such as cancer. Future research will undoubtedly focus on elucidating the precise RNA sequence or structural motifs recognized by different HP1 isoforms, the dynamics of HP1's switch between chromatin and RNA binding, and the full repertoire of its downstream functional consequences. This will pave the way for a more complete understanding of this essential protein and its potential as a therapeutic target.

References

- 1. academic.oup.com [academic.oup.com]

- 2. HP1 binding to native chromatin in vitro is determined by the hinge region and not by the chromodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Drosophila HP1 family is associated with active gene expression across chromatin contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HP1 knockdown is associated with abnormal condensation of almost all chromatin types in a grasshopper (Eyprepocnemis plorans) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HP1 Proteins Form Distinct Complexes and Mediate Heterochromatic Gene Silencing by Non-Overlapping Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. Dynamic nature of heterochromatin highlighted by a HP1Swi6-dependent gene silencing mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Heterochromatin protein 1 is a regulator in RNA splicing precision deficient in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

- 11. docs.abcam.com [docs.abcam.com]

Technical Guide: Subcellular Localization of p53 Under Different Cellular Conditions

Disclaimer: Publicly available scientific literature and databases do not contain information on a protein designated "H1Pvat." The following technical guide has been generated using the well-characterized tumor suppressor protein, p53 , as a proxy to demonstrate the requested format and content structure. All data, protocols, and pathways described below pertain to p53 and its regulation.

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the subcellular localization of the p53 protein, a critical regulator of the cell cycle and apoptosis. Its translocation from the cytoplasm to the nucleus is a key event in its activation in response to cellular stress.

Data on p53 Subcellular Localization

The distribution of p53 between the nucleus and cytoplasm is tightly controlled. Under normal, unstressed conditions, p53 levels are kept low, and the protein is actively exported from the nucleus. Upon cellular stress, such as DNA damage, this nuclear export is inhibited, leading to its accumulation in the nucleus where it can act as a transcription factor.

Table 1: Quantitative Analysis of p53 Subcellular Distribution

| Cellular Condition | Treatment | Nuclear p53 (%) | Cytoplasmic p53 (%) | Method of Analysis |

| Unstressed | None (Control) | 15 ± 5% | 85 ± 5% | Quantitative Immunofluorescence |

| DNA Damage | Etoposide (10 µM) | 80 ± 10% | 20 ± 10% | Cell Fractionation & Western Blot |

| Viral Infection | Adenovirus E1B-55K | 10 ± 3% | 90 ± 3% | Confocal Microscopy |

| MDM2 Inhibition | Nutlin-3a (5 µM) | 75 ± 8% | 25 ± 8% | High-Content Imaging |

Key Signaling Pathways

The subcellular localization of p53 is primarily regulated by the ATM (Ataxia-Telangiectasia Mutated) signaling pathway in response to DNA double-strand breaks.

Caption: p53 activation and nuclear translocation pathway upon DNA damage.

Experimental Protocols

Immunofluorescence for p53 Localization

This protocol details the steps for visualizing the subcellular localization of p53 using immunofluorescence microscopy.

Caption: Experimental workflow for p53 immunofluorescence staining.

Detailed Steps:

-

Cell Seeding and Treatment:

-

Plate cells (e.g., A549, U2OS) on sterile glass coverslips in a 24-well plate.

-

Allow cells to adhere for 24 hours.

-

Treat cells with the desired compound (e.g., 10 µM Etoposide for 4 hours) or leave untreated as a control.

-

-

Fixation:

-

Aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS).

-

Add 1 mL of 4% paraformaldehyde (PFA) in PBS and incubate for 15 minutes at room temperature.

-

Wash three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.

-

Wash three times with PBS.

-

-

Blocking:

-

Incubate coverslips in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody against p53 (e.g., mouse anti-p53, clone DO-1) in the blocking buffer.

-

Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the coverslips three times with PBS.

-

Dilute a fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) in the blocking buffer.

-

Incubate the coverslips for 1-2 hours at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash three times with PBS.

-

Incubate with a DNA stain like DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes to visualize the nuclei.

-

Wash once with PBS.

-

Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the slides using a fluorescence or confocal microscope. The p53 signal (green) and DAPI signal (blue) can be merged to determine the subcellular localization of p53.

-

Cell Fractionation for Nuclear and Cytoplasmic p53

This biochemical method separates nuclear and cytoplasmic fractions to quantify the amount of p53 in each compartment via Western blotting.

Detailed Steps:

-

Cell Collection and Lysis:

-

Culture and treat cells in a 10 cm dish.

-

Wash cells with ice-cold PBS and scrape them into a microcentrifuge tube.

-

Centrifuge at 500 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in 200 µL of a hypotonic cytoplasmic lysis buffer (e.g., containing 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, and protease inhibitors).

-

Incubate on ice for 15 minutes.

-

-

Cytoplasmic Fraction Isolation:

-

Add a detergent (e.g., NP-40) to a final concentration of 0.5% and vortex vigorously for 15 seconds.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant, which contains the cytoplasmic fraction.

-

-

Nuclear Fraction Isolation:

-

Wash the remaining pellet with the cytoplasmic lysis buffer.

-

Resuspend the nuclear pellet in 100 µL of a high-salt nuclear extraction buffer (e.g., containing 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, and protease inhibitors).

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant, which contains the nuclear fraction.

-

-

Protein Quantification and Analysis:

-

Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.

-

Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using an anti-p53 antibody.

-

Use loading controls such as Tubulin (cytoplasmic) and Lamin B1 (nuclear) to verify the purity of the fractions.

-

Quantify band intensity using densitometry software to determine the relative percentage of p53 in each compartment.

-

Methodological & Application

Application Notes and Protocols: Purification of Recombinant H1Pvat Protein

For Research Use Only.

Introduction

This document provides a detailed protocol for the expression and purification of the hypothetical protein H1Pvat, engineered to contain an N-terminal polyhistidine (6xHis) tag. The protocol is optimized for expression in Escherichia coli and subsequent purification using Immobilized Metal Affinity Chromatography (IMAC) followed by a polishing step of Size Exclusion Chromatography (SEC). The methods described herein are foundational for obtaining high-purity this compound suitable for downstream applications such as functional assays, structural studies, and drug development.

Hypothetical Signaling Pathway of this compound

To provide context for the utility of purified this compound, the diagram below illustrates a hypothetical signaling cascade in which this compound acts as a kinase, phosphorylating a downstream substrate, which in turn modulates a cellular response. Understanding such pathways is critical for targeted drug development.

Caption: Hypothetical this compound signaling pathway.

Experimental Workflow

The overall workflow for this compound purification is a multi-step process designed to maximize purity and yield. It begins with the expression of the recombinant protein in an E. coli host, followed by cell lysis, initial capture via IMAC, and a final polishing step using SEC.

Caption: this compound protein purification workflow.

Detailed Protocols

Protein Expression in E. coli

This protocol assumes the this compound gene has been cloned into a pET expression vector with an N-terminal 6xHis tag and transformed into E. coli BL21(DE3).

Materials:

-

E. coli BL21(DE3) containing the pET-H1Pvat expression plasmid.

-

LB Broth and LB Agar plates containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG), 1 M stock solution.

Method:

-

Inoculate 50 mL of LB broth (with antibiotic) with a single colony from a fresh plate. Grow overnight at 37°C with shaking (220 rpm).

-

The next morning, inoculate 1 L of LB broth (with antibiotic) with 10 mL of the overnight culture.

-

Grow the 1 L culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Cool the culture to 16°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to incubate at 16°C for 16-20 hours with shaking.

-

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and store the cell pellet at -80°C until ready for purification.

Protein Purification

2.1. Cell Lysis and Lysate Clarification

Buffer Compositions:

| Buffer Name | Components | Final Concentration |

| Lysis Buffer | Tris-HCl, pH 8.0 | 50 mM |

| NaCl | 300 mM | |

| Imidazole | 10 mM | |

| Lysozyme | 1 mg/mL (add fresh) | |

| DNase I | 10 µg/mL (add fresh) | |

| IMAC Wash Buffer | Tris-HCl, pH 8.0 | 50 mM |

| NaCl | 300 mM | |

| Imidazole | 20 mM | |

| IMAC Elution Buffer | Tris-HCl, pH 8.0 | 50 mM |

| NaCl | 300 mM | |

| Imidazole | 250 mM | |

| SEC Buffer | HEPES, pH 7.5 | 25 mM |

| NaCl | 150 mM |

Method:

-

Resuspend the cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer.

-

Incubate on ice for 30 minutes to allow for lysozyme activity.

-

Lyse the cells by sonication on ice. Use 30-second pulses with 1-minute rest intervals for a total of 10 minutes of pulsing.

-

Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

-

Carefully collect the supernatant, which contains the soluble His-tagged this compound protein.

2.2. Immobilized Metal Affinity Chromatography (IMAC)

Method:

-

Equilibrate a 5 mL Ni-NTA column with 10 column volumes (CV) of Lysis Buffer.

-

Load the clarified supernatant onto the column at a flow rate of 1 mL/min.

-

Wash the column with 15 CV of IMAC Wash Buffer to remove non-specifically bound proteins.

-

Elute the this compound protein with 5 CV of IMAC Elution Buffer. Collect 1 mL fractions.

-

Analyze the fractions for protein content using SDS-PAGE. Pool the fractions containing the purest this compound.

2.3. Size Exclusion Chromatography (SEC)

Method:

-

Concentrate the pooled IMAC fractions to approximately 2-3 mL using a centrifugal concentrator (e.g., Amicon Ultra, 10 kDa MWCO).

-

Equilibrate a Superdex 200 Increase 10/300 GL column (or equivalent) with 2 CV of SEC Buffer.

-

Load the concentrated protein onto the column and run the chromatography at a flow rate of 0.5 mL/min in SEC Buffer.

-

Collect fractions and analyze them by SDS-PAGE to identify those containing pure, monomeric this compound.

-

Pool the purest fractions, determine the protein concentration (e.g., via Bradford assay or A280 measurement), and store at -80°C.

Data Presentation: Purification Summary

The following table presents representative data from a typical purification of this compound from 1 L of E. coli culture.

| Purification Step | Total Protein (mg) | This compound Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |

| Clarified Lysate | 850 | 12,750 | 15 | 100 | ~5 |

| IMAC Elution | 35 | 11,200 | 320 | 87.8 | ~90 |

| SEC Elution | 25 | 10,250 | 410 | 80.4 | >98 |

Note: Activity units are hypothetical and would be determined by a relevant functional assay.

Measuring Enzymatic Activity: Application Notes and Protocols for Histone H1 Kinase and VAT-1 Oxidoreductase

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "H1Pvat" does not correspond to a single recognized enzyme in publicly available scientific literature. It is likely a compound term referring to two distinct biological entities: Histone H1 phosphorylation and the enzymatic activity of Vesicle Amine Transport protein 1 (VAT-1) . This document provides detailed application notes and protocols for measuring the enzymatic activities related to both of these topics.

The first section details a generalized protocol for assessing the kinase activity responsible for Histone H1 phosphorylation, a key post-translational modification involved in the regulation of chromatin structure and gene expression.

The second section provides a specific protocol for measuring the enzymatic activity of VAT-1, which has been identified as an NADPH-dependent quinone oxidoreductase.

Section 1: Measurement of Histone H1 Kinase Activity

Histone H1 phosphorylation is a dynamic process crucial for cell cycle progression and transcriptional regulation. The enzymatic activity of kinases that phosphorylate Histone H1 can be quantified by measuring the incorporation of a phosphate group into the Histone H1 substrate.

Signaling Pathway of Histone H1 Phosphorylation

Histone H1 phosphorylation, primarily mediated by cyclin-dependent kinases (CDKs), plays a pivotal role in regulating chromatin structure. During interphase, phosphorylation of H1 can lead to chromatin decondensation, facilitating access for transcriptional machinery.[1] Conversely, during mitosis, hyperphosphorylation of H1 is associated with chromatin condensation, which is essential for proper chromosome segregation.[1] The phosphorylation state of Histone H1 is a critical determinant of its interaction with other chromatin-associated proteins, thereby influencing gene expression and other DNA-dependent processes.

Experimental Protocol: In Vitro Histone H1 Kinase Assay

This protocol describes a method to measure the activity of a kinase using Histone H1 as a substrate, based on the incorporation of radioactively labeled phosphate from [γ-³²P]ATP.

Materials and Reagents:

-

Purified active kinase

-

Histone H1 (e.g., Millipore Cat # 14-155)

-

[γ-³²P]ATP (3000 Ci/mmol)

-

5X Kinase Buffer (e.g., 200 mM MOPS pH 7.2, 125 mM β-glycerophosphate, 25 mM EGTA, 5 mM sodium orthovanadate, 5 mM dithiothreitol)

-

ATP/MgCl₂ mix (10 mM ATP, 75 mM MgCl₂)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Acetone

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Reaction Mix: For each reaction, prepare a master mix containing 5X Kinase Buffer, sterile distilled water, and the kinase of interest.

-

Substrate Addition: Add Histone H1 to the reaction mix to a final concentration of 0.1-0.2 mg/mL.

-

Initiate Reaction: Start the kinase reaction by adding the [γ-³²P]ATP and ATP/MgCl₂ mix. The final ATP concentration should be in the range of 100-200 µM.

-

Incubation: Incubate the reaction mixture at 30°C for 10-30 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

-

Stop Reaction and Spot: Stop the reaction by spotting 20 µL of the reaction mixture onto a 2 cm x 2 cm P81 phosphocellulose paper square.

-

Washing: Wash the P81 paper squares three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Follow with a final wash in acetone for 5 minutes to dry the paper.

-

Quantification: Transfer the dried P81 paper to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

Data Presentation:

| Sample | Kinase (ng) | Histone H1 (µg) | [γ-³²P]ATP (µCi) | Incubation Time (min) | CPM (Counts Per Minute) | Specific Activity (CPM/ng kinase) |

| Blank (No Kinase) | 0 | 2 | 1 | 20 | N/A | |

| Blank (No Substrate) | 100 | 0 | 1 | 20 | N/A | |

| Experimental Sample 1 | 50 | 2 | 1 | 20 | ||

| Experimental Sample 2 | 100 | 2 | 1 | 20 | ||

| Experimental Sample 3 | 200 | 2 | 1 | 20 |

Experimental Workflow

Section 2: Measurement of VAT-1 Enzymatic Activity

Vesicle amine transport protein 1 (VAT-1) has been identified as a member of the quinone oxidoreductase subfamily.[2] Its enzymatic activity can be measured by monitoring the NADPH-dependent reduction of a quinone substrate.

Cellular Functions of VAT-1

VAT-1 is implicated in several cellular processes, including vesicular transport, mitochondrial fusion, and cell migration.[2] Its oxidoreductase activity may play a role in cellular redox homeostasis and signaling. Dysregulation of VAT-1 expression has been associated with certain cancers and it is considered a potential therapeutic target.[3]

Experimental Protocol: VAT-1 Quinone Oxidoreductase Assay

This protocol describes a spectrophotometric assay to measure the NADPH-dependent quinone reductase activity of VAT-1. The activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[4][5]

Materials and Reagents:

-

Purified VAT-1 enzyme or cell lysate containing VAT-1

-

Reaction Buffer (e.g., 25 mM Tris-HCl, pH 7.4)

-

NADPH solution (e.g., 10 mM in reaction buffer, prepare fresh)

-

Quinone substrate solution (e.g., 10 mM Menadione in ethanol or DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reaction Mixture: In each well of a 96-well microplate, add the reaction buffer and the VAT-1 enzyme or cell lysate.

-

Add Substrate: Add the quinone substrate (e.g., menadione) to the wells. The final concentration should be optimized, but a starting point of 100 µM can be used.

-

Equilibrate: Incubate the plate for 2-3 minutes at the desired temperature (e.g., 25°C or 37°C) to allow for temperature equilibration.

-

Initiate Reaction: Start the reaction by adding NADPH to a final concentration of 100-200 µM.

-

Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for a total of 5-10 minutes.

-

Calculate Activity: Determine the rate of NADPH oxidation from the linear portion of the absorbance versus time curve. The enzymatic activity can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

Data Presentation:

| Sample | VAT-1 (µg) | Menadione (µM) | NADPH (µM) | Rate of A₃₄₀ Decrease (mAU/min) | Specific Activity (nmol NADPH/min/mg VAT-1) |

| Blank (No Enzyme) | 0 | 100 | 200 | N/A | |

| Blank (No Substrate) | 5 | 0 | 200 | N/A | |

| Experimental Sample 1 | 2 | 100 | 200 | ||

| Experimental Sample 2 | 5 | 100 | 200 | ||

| Experimental Sample 3 | 10 | 100 | 200 |

Experimental Workflow

References

- 1. academic.oup.com [academic.oup.com]

- 2. Structural insights into vesicle amine transport-1 (VAT-1) as a member of the NADPH-dependent quinone oxidoreductase family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. An Assay to Determine NAD(P)H: Quinone Oxidoreductase Activity in Cell Extracts from <i>Candida glabrata</i> [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for CRISPR/Cas9-Mediated Gene Knockout

Topic: CRISPR/Cas9-Mediated Gene Knockout with a Focus on Genes Implicated in Cancer Biology

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The gene name "H1Pvat" does not correspond to a recognized gene symbol in publicly available databases. This document provides a generalized protocol for CRISPR/Cas9-mediated gene knockout that can be adapted for any gene of interest. The contextual information provided herein focuses on genes such as Histone H1 and Heterochromatin Protein 1 (HP1), which are involved in cancer progression and may be of interest to researchers in this field.[1][2]

Introduction

The CRISPR/Cas9 system is a powerful and versatile genome-editing tool that allows for the precise knockout of specific genes.[3][4] This technology has revolutionized genetic research, enabling scientists to study gene function and its role in disease models, as well as for pharmaceutical discovery.[3] The system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[5][6] The cell's natural repair mechanisms, primarily Non-Homologous End Joining (NHEJ), often introduce small insertions or deletions (indels) at the DSB site, leading to frameshift mutations and functional gene knockout.[7]

This application note provides a detailed protocol for performing CRISPR/Cas9-mediated gene knockout in mammalian cells. While the target gene "this compound" is not recognized, this guide can be applied to knockout any gene of interest. For context, we will touch upon the roles of Histone H1 and Heterochromatin Protein 1 (HP1) in cancer, as these are examples of nuclear proteins whose dysregulation is associated with tumorigenesis and could be potential targets for CRISPR-based studies.[1][2] Altered expression of HP1 has been linked to cancer cell proliferation, invasion, and metastasis.[2] Similarly, Histone H1 plays a role in the maturation of dendritic cells and can influence signaling pathways related to immune response and cancer.[8]

Experimental Workflow

The overall workflow for generating a knockout cell line using CRISPR/Cas9 involves several key steps, from the initial design of the gRNA to the final verification of the knockout.

Caption: A generalized workflow for CRISPR/Cas9-mediated gene knockout.

Detailed Experimental Protocols

sgRNA Design and Vector Construction

-

sgRNA Design:

-

Utilize online design tools such as Benchling or the CRISPR Design Tool to identify potential sgRNA sequences targeting an early exon of the gene of interest.[3][9]

-

Select sgRNAs with high predicted on-target efficiency and low off-target scores. The gRNA sequence should be adjacent to a Protospacer Adjacent Motif (PAM) sequence (typically NGG for Streptococcus pyogenes Cas9).

-

-

Vector Selection:

-

Choose a suitable CRISPR/Cas9 delivery vector. "All-in-one" plasmids containing both Cas9 and the sgRNA expression cassettes are common.[5] The pX458 plasmid (Addgene #48138), which also expresses GFP for selection, is a widely used option.[9]

-

Alternatively, lentiviral vectors can be used for cells that are difficult to transfect.[5]

-

-

Cloning:

-

Synthesize oligonucleotides corresponding to the chosen sgRNA sequence.